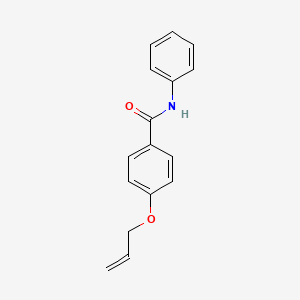![molecular formula C14H21Cl2NO B4403115 [3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4403115.png)
[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride
説明
[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride, also known as ACPD, is a synthetic compound that has been widely used in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate various physiological functions in the central nervous system (CNS).
作用機序
[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate the activity of ion channels and intracellular signaling pathways. The activation of mGluRs by this compound leads to the inhibition of adenylyl cyclase, the activation of phospholipase C, and the modulation of ion channels, resulting in the modulation of synaptic transmission and neuronal plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological functions in the CNS, including synaptic transmission, neuronal plasticity, and neuroprotection. This compound has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are believed to underlie learning and memory. This compound has also been shown to protect neurons from excitotoxicity and oxidative stress, which are two mechanisms that are involved in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
The main advantage of using [3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride in lab experiments is its selectivity for mGluRs, which allows for the specific modulation of these receptors without affecting other signaling pathways. This compound is also relatively stable and can be easily synthesized, making it a convenient pharmacological tool. However, one limitation of using this compound is its potency, which can make it difficult to control the concentration and duration of its effects. Additionally, this compound has a short half-life, which can limit its usefulness in certain experimental paradigms.
将来の方向性
Future research on [3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride could focus on several areas. First, further investigation of the role of mGluRs in neurological disorders could lead to the development of novel therapeutic strategies. Second, the development of more selective and potent mGluR agonists could improve the specificity and efficacy of pharmacological interventions. Third, the investigation of the downstream signaling pathways that are modulated by mGluRs could provide insights into the mechanisms underlying synaptic plasticity and neuroprotection. Finally, the development of new experimental paradigms that allow for the precise control of this compound concentration and duration could improve the reliability and reproducibility of experimental results.
科学的研究の応用
[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride has been extensively used as a pharmacological tool in neuroscience research. It is a selective agonist of group I and II mGluRs and has been shown to modulate various physiological functions in the CNS, including synaptic transmission, neuronal plasticity, and neuroprotection. This compound has been used to investigate the role of mGluRs in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
3-(2-chloro-6-prop-2-enylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-4-7-12-8-5-9-13(15)14(12)17-11-6-10-16(2)3;/h4-5,8-9H,1,6-7,10-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRAAIITZPVWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1Cl)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)
![N-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]propan-2-amine hydrochloride](/img/structure/B4403046.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4403054.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4403058.png)
![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)

![2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)
![2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4403095.png)

